molecular formula C27H24ClN3O5S B4162196 [4-(Benzenesulfonyl)piperazin-1-yl]-[2-(1,3-benzodioxol-5-yl)quinolin-4-yl]methanone;hydrochloride

[4-(Benzenesulfonyl)piperazin-1-yl]-[2-(1,3-benzodioxol-5-yl)quinolin-4-yl]methanone;hydrochloride

Cat. No.: B4162196
M. Wt: 538.0 g/mol
InChI Key: XRZGMTUBRPWJKM-UHFFFAOYSA-N
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Description

[4-(Benzenesulfonyl)piperazin-1-yl]-[2-(1,3-benzodioxol-5-yl)quinolin-4-yl]methanone;hydrochloride is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a quinoline core, a piperazine ring, and a benzodioxole moiety, making it a versatile molecule for research and industrial purposes.

Properties

IUPAC Name

[4-(benzenesulfonyl)piperazin-1-yl]-[2-(1,3-benzodioxol-5-yl)quinolin-4-yl]methanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23N3O5S.ClH/c31-27(29-12-14-30(15-13-29)36(32,33)20-6-2-1-3-7-20)22-17-24(28-23-9-5-4-8-21(22)23)19-10-11-25-26(16-19)35-18-34-25;/h1-11,16-17H,12-15,18H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRZGMTUBRPWJKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)C2=CC(=NC3=CC=CC=C32)C4=CC5=C(C=C4)OCO5)S(=O)(=O)C6=CC=CC=C6.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24ClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

538.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(Benzenesulfonyl)piperazin-1-yl]-[2-(1,3-benzodioxol-5-yl)quinolin-4-yl]methanone;hydrochloride typically involves multiple steps, starting with the preparation of the quinoline core. The quinoline can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.

Next, the benzodioxole moiety is introduced through a Friedel-Crafts acylation reaction, where 1,3-benzodioxole is reacted with an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride. The piperazine ring is then incorporated via a nucleophilic substitution reaction, where the quinoline derivative is reacted with 1-(phenylsulfonyl)piperazine under basic conditions.

Finally, the hydrochloride salt is formed by treating the free base with hydrochloric acid, resulting in the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability. Additionally, purification techniques such as recrystallization, chromatography, and distillation are used to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

[4-(Benzenesulfonyl)piperazin-1-yl]-[2-(1,3-benzodioxol-5-yl)quinolin-4-yl]methanone;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the quinoline ring.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, where nucleophiles such as amines or thiols replace the phenylsulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium catalyst, ethanol or methanol as solvents.

    Substitution: Amines, thiols, basic conditions, solvents like dichloromethane or acetonitrile.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Hydrogenated quinoline derivatives.

    Substitution: Piperazine derivatives with various substituents.

Scientific Research Applications

[4-(Benzenesulfonyl)piperazin-1-yl]-[2-(1,3-benzodioxol-5-yl)quinolin-4-yl]methanone;hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of [4-(Benzenesulfonyl)piperazin-1-yl]-[2-(1,3-benzodioxol-5-yl)quinolin-4-yl]methanone;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to the inhibition or activation of biochemical pathways, resulting in various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • **2-(1,3-benzodioxol-5-yl)-4-{[4-(phenylsulfonyl)-1-piperazinyl]carbonyl}quinoline
  • **2-(1,3-benzodioxol-5-yl)-4-{[4-(phenylsulfonyl)-1-piperazinyl]carbonyl}quinoline sulfate
  • **2-(1,3-benzodioxol-5-yl)-4-{[4-(phenylsulfonyl)-1-piperazinyl]carbonyl}quinoline nitrate

Uniqueness

The hydrochloride salt form of 2-(1,3-benzodioxol-5-yl)-4-{[4-(phenylsulfonyl)-1-piperazinyl]carbonyl}quinoline is unique due to its enhanced solubility in aqueous solutions, making it more suitable for biological and medicinal applications. Additionally, the presence of the benzodioxole moiety imparts distinct electronic and steric properties, influencing its reactivity and interaction with molecular targets.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[4-(Benzenesulfonyl)piperazin-1-yl]-[2-(1,3-benzodioxol-5-yl)quinolin-4-yl]methanone;hydrochloride
Reactant of Route 2
Reactant of Route 2
[4-(Benzenesulfonyl)piperazin-1-yl]-[2-(1,3-benzodioxol-5-yl)quinolin-4-yl]methanone;hydrochloride

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